Scientific Field: Medical and Biological Research
Summary of the Application: The compound “1-(4-(Phenylamino)phenyl)ethanone” has been used in the synthesis of derivatives that have potential as MCR-1 inhibitors.
1-(4-(Phenylamino)phenyl)ethanone, also known as 1-(4-anilinophenyl)ethanone, is an organic compound with the molecular formula and a molecular weight of 211.26 g/mol. This compound features a ketone functional group attached to a biphenyl structure, with one of the phenyl rings substituted by an amino group at the para position. Its unique structure contributes to its diverse chemical reactivity and potential biological activities.
There is currently no documented information regarding the mechanism of action of 1-(4-(Phenylamino)phenyl)ethanone in biological systems.
Due to the lack of specific research on 1-(4-(Phenylamino)phenyl)ethanone, it's important to handle it with caution assuming potential hazards common to aromatic amines and amides. This may include:
Research indicates that 1-(4-(Phenylamino)phenyl)ethanone exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in relation to antibiotic resistance mechanisms. The compound's ability to interact with specific molecular targets suggests it could play a role in drug development, especially against resistant bacterial strains. Additionally, it has been noted for its potential applications in medicinal chemistry due to its reactivity and biological properties.
Several synthetic routes have been developed for the preparation of 1-(4-(Phenylamino)phenyl)ethanone:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.
1-(4-(Phenylamino)phenyl)ethanone has numerous applications across various fields:
Studies on the interactions of 1-(4-(Phenylamino)phenyl)ethanone with biological targets have revealed its potential as an effective inhibitor of certain enzymes. For instance, it has been shown to interact with enzymes associated with antibiotic resistance, influencing their activity through hydrogen bonding and other interactions within their active sites. This capability underscores its importance in pharmaceutical research and development.
1-(4-(Phenylamino)phenyl)ethanone can be compared with several structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-methylphenyl)ethanone | Contains a methyl group instead of a phenylamino group | Exhibits different reactivity patterns due to substitution |
1-(4-hydroxyphenyl)ethanone | Features a hydroxyl group | Alters chemical properties and reactivity significantly |
1-(3-(Phenylamino)phenyl)ethanone | Amino group at the meta position | Different steric effects influencing reactivity |
1-(2-(Phenylamino)phenyl)ethanone | Amino group at the ortho position | Distinct biological activities due to positional effects |
The uniqueness of 1-(4-(Phenylamino)phenyl)ethanone lies in its phenylamino group at the para position, which imparts distinct chemical and biological properties compared to these similar compounds. This structural characteristic enhances its potential utility in various applications within chemistry and biology.